molecular formula C5H6BrN3O2 B13663685 3-Amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

3-Amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B13663685
M. Wt: 220.02 g/mol
InChI Key: ZJMIKRFTRULIOL-UHFFFAOYSA-N
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Description

3-Amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-bromo-1-methyl-1H-pyrazole with carboxylic acid derivatives . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process generally includes steps such as bromination, amination, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

3-Amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-bromo-1H-pyrazole-5-carboxylic acid
  • 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid
  • 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid

Uniqueness

3-Amino-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both amino and bromo substituents on the pyrazole ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications compared to its analogs .

Properties

Molecular Formula

C5H6BrN3O2

Molecular Weight

220.02 g/mol

IUPAC Name

5-amino-4-bromo-2-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C5H6BrN3O2/c1-9-3(5(10)11)2(6)4(7)8-9/h1H3,(H2,7,8)(H,10,11)

InChI Key

ZJMIKRFTRULIOL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)N)Br)C(=O)O

Origin of Product

United States

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